REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:9]([CH3:12])(=[O:11])=[O:10])=[CH:4][C:3]=1[S:13]([NH2:16])(=[O:15])=[O:14].Cl[C:18](=[O:24])[CH2:19][C:20]([O:22][CH3:23])=[O:21]>O1CCCC1>[CH3:23][O:22][C:20](=[O:21])[CH2:19][C:18]([NH:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][S:9]([CH3:12])(=[O:10])=[O:11])=[CH:4][C:3]=1[S:13](=[O:14])(=[O:15])[NH2:16])=[O:24]
|
Name
|
|
Quantity
|
1.7 kg
|
Type
|
reactant
|
Smiles
|
NC1=C(C=C(C=C1)NS(=O)(=O)C)S(=O)(=O)N
|
Name
|
|
Quantity
|
35 L
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
792 mL
|
Type
|
reactant
|
Smiles
|
ClC(CC(=O)OC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 2 days
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
to warm to 23° C.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
the residue was then diluted with water (4 L) and saturated aqueous sodium bicarbonate solution (2 L)
|
Type
|
FILTRATION
|
Details
|
The resulting solid was filtered
|
Type
|
WASH
|
Details
|
was then washed with water (5 L)
|
Type
|
TEMPERATURE
|
Details
|
was then cooled to 23° C.
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
2 d |
Name
|
|
Type
|
product
|
Smiles
|
COC(CC(=O)NC1=C(C=C(C=C1)NS(=O)(=O)C)S(N)(=O)=O)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 4.61 mol | |
AMOUNT: MASS | 1.68 kg | |
YIELD: PERCENTYIELD | 72% | |
YIELD: CALCULATEDPERCENTYIELD | 72% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |